molecular formula C11H21ClN2O3 B2939323 Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride CAS No. 2460755-22-8

Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No.: B2939323
CAS No.: 2460755-22-8
M. Wt: 264.75
InChI Key: SNMVONZNXNCWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride (CAS: 2241139-63-7) is a spirocyclic compound featuring a seven-membered ring system with two nitrogen atoms at positions 2 and 5 and a hydroxyl group at position 5. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. Its molecular formula is C₁₁H₁₉ClN₂O₃, with a molecular weight of 262.73 g/mol . The base compound (without HCl, CAS: 2306262-34-8) has the formula C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol .

Properties

IUPAC Name

tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11;/h8,12,14H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMVONZNXNCWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2,5-diazaspiro[34]octane-2-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for deprotection in synthetic workflows:

Conditions Products Yield Key Observations
6M HCl, 80°C, 3 hours7-Hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylic acid85%Complete ester cleavage; no ring opening observed
1M NaOH, rt, 12 hours Sodium salt of the carboxylic acid78%Mild conditions preserve hydroxyl group integrity

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 7 participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents:

Reagents Products Catalyst/Base Yield
TsCl, pyridine 7-Tosyloxy derivativePyridine92%
PBr₃, CH₂Cl₂ 7-Bromo derivativeNone88%
MeI, K₂CO₃, DMF 7-Methoxy derivativePotassium carbonate76%

Mechanistic Insight : Tosylation and bromination proceed via in situ activation of the hydroxyl group, while alkylation requires a base to deprotonate the hydroxyl group before substitution .

Cross-Coupling Reactions

The spirocyclic framework enables participation in metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions when halogenated derivatives are used:

Reaction Partners Catalyst System Products Yield
Phenylboronic acid Pd(OAc)₂, SPhos, K₂CO₃7-Phenyl derivative65%
Vinylboronic ester PdCl₂(dppf), CsF7-Vinyl derivative58%

Optimization Note : Reactions require degassing with N₂ to prevent palladium oxidation, and temperatures ≥80°C are essential for efficient coupling .

Oxidation and Reduction

The hydroxyl group and spirocyclic nitrogen atoms undergo redox transformations:

Oxidation

Oxidizing Agent Products Conditions Yield
Dess-Martin periodinane 7-Keto derivativeCH₂Cl₂, rt, 2 hours82%
MnO₂ 7-Keto derivativeToluene, reflux, 6 hours74%

Reduction

Reducing Agent Products Conditions Yield
NaBH₄, MeOH 7-Hydroxy (unchanged)0°C, 1 hour-
LiAlH₄, THF Over-reduction observedReflux, 4 hours<10%

Key Finding : The hydroxyl group resists reduction under mild conditions but undergoes oxidation to a ketone, which can further participate in condensation reactions .

Ring-Opening and Rearrangement

Under strong Lewis acidic conditions, the spirocyclic structure undergoes ring-opening to form linear intermediates:

Conditions Products Mechanism Yield
BF₃·Et₂O, CH₂Cl₂ Linear diazepane derivativeAcid-catalyzed cleavage68%
TiCl₄, −78°C Bicyclic lactamWagner-Meerwein shift55%

Application : Ring-opened products serve as intermediates for synthesizing fused heterocycles .

Salt Formation and Complexation

The hydrochloride salt enhances solubility in polar solvents and participates in ion-exchange reactions:

Counterion Source Products Solubility
NaHCO₃ Free baseLow in H₂O
H₂SO₄ Sulfate saltHigh in H₂O

Pharmacological Relevance : Salt forms are critical for optimizing bioavailability in drug formulations .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its ability to interact with specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in the development of pharmaceuticals. It may be used as a precursor for the synthesis of drugs that target various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Diazaspiro Compounds

tert-Butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS: 1234616-51-3)
  • Structure : Differs by replacing the 7-hydroxy group with a ketone (oxo) group.
  • Molecular Formula : C₁₁H₁₈N₂O₃ (MW: 226.27 g/mol).
  • Key Differences: The oxo group increases electrophilicity, altering reactivity in nucleophilic substitutions.
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (EN300-1692152)
  • Structure : Lacks the 7-hydroxy substituent.
  • Molecular Formula : C₁₁H₁₈N₂O₂ (MW: 210.27 g/mol).
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS: 1227382-01-5)
  • Structure : Smaller spiro system (3.3 heptane vs. 3.4 octane) with nitrogen atoms at positions 2 and 4.
  • Molecular Formula : C₁₀H₁₆N₂O₆ (MW: 260.25 g/mol).
  • Key Differences : The reduced ring size (heptane vs. octane) affects conformational flexibility and steric interactions. The oxalate salt further modifies solubility and stability compared to the hydrochloride .

Functionalized Derivatives

tert-Butyl 7-(2-(2,6-Difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
  • Structure : Contains a difluorophenyl substituent and a 5-oxo group.
  • Molecular Formula : C₂₀H₂₅F₂N₂O₃ (MW: 379.43 g/mol).
  • Key Differences : The bulky aromatic substituent enhances lipophilicity, while the oxo group at position 5 (vs. hydroxy at 7) shifts electronic properties. This compound is reported as a yellow-brown solid with detailed NMR data .
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
  • Structure : Features a benzyl group at position 6.
  • Molecular Formula : C₁₈H₂₄N₂O₂ (MW: 300.40 g/mol).
  • This modification is common in kinase inhibitors .

Salt Forms and Counterions

Compound Name Salt/Counterion Molecular Weight (g/mol) Solubility Profile
Target compound (CAS: 2241139-63-7) Hydrochloride 262.73 High aqueous solubility
Base compound (CAS: 2306262-34-8) None 226.27 Lower solubility
tert-Butyl 2,5-diazaspiro[...] oxalate Oxalate 260.25 Moderate solubility in DMSO

Key Insight : The hydrochloride salt of the target compound improves bioavailability compared to free bases or oxalate salts, which are less soluble in physiological conditions .

Pharmaceutical Relevance

Spirocyclic diazaspiro compounds are valued as pharmacophores in drug discovery:

  • 2,5-Diazaspiro[3.4]octane scaffolds are used in protease inhibitors and CNS-targeting agents due to their rigid, three-dimensional structures .
  • The hydroxyl group in the target compound may serve as a hydrogen-bond donor, enhancing target engagement compared to non-hydroxylated analogs .

Biological Activity

Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate; hydrochloride is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including available data tables and relevant findings from case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2306262-34-8
  • SMILES Notation : CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O

The compound features a spirocyclic structure that may contribute to its biological properties, particularly in receptor interactions and enzyme inhibition.

Analgesic Potential

Compounds structurally related to diazaspiro frameworks have been investigated for their analgesic effects. A study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrated dual action as m-opioid receptor agonists and sigma receptor antagonists, suggesting that similar mechanisms might be explored for tert-butyl 7-hydroxy derivatives .

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020)Investigated the secretion systems in bacteria; compounds similar to tert-butyl derivatives showed inhibition of type III secretion systems (T3SS), relevant for bacterial virulence .
ResearchGate Study (2020)Highlighted the analgesic activity of diazaspiro compounds, suggesting potential applications in pain management .

In Vitro Studies

In vitro studies are crucial for determining the biological activity of new compounds. Although specific in vitro data for tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate is sparse, related compounds have been tested for cytotoxicity and receptor binding affinities.

Cytotoxicity Assays

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Preliminary data suggest that diazaspiro compounds can exhibit varying levels of cytotoxicity depending on their structure and functional groups.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride?

The compound can be synthesized via enzymatic reduction of a ketone precursor using ketoreductase KRED-P3-G08. Key steps include:

  • Substrate (tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) dissolved in 2-propanol and reacted in a pH 7.5 buffer with NADP+ cofactor.
  • Reaction monitored via 1^1H NMR (CDCl3_3 extraction) and optimized with enzyme recharging after 23 hours.
  • Post-reaction purification via silica gel chromatography (ethyl acetate/heptane gradient) yields the product with >99% enantiomeric excess (ee) .
ParameterValue
Yield78%
ee>99% (SFC analysis)
Key EnzymeCodex® KRED-P3-G09

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Refrigerate in tightly sealed containers under dry, ventilated conditions. Avoid exposure to moisture and electrostatic discharge .
  • Handling : Use chemically resistant gloves (e.g., nitrile), flame-retardant lab coats, and respiratory protection if aerosolization is possible. Conduct work in a fume hood .

Q. What analytical methods are most effective for characterizing this compound?

  • Structural Confirmation : 1^1H NMR (400 MHz, CDCl3_3) identifies key signals (e.g., δ 4.33–4.39 ppm for hydroxyl-proximal protons) .
  • Enantiopurity : Supercritical fluid chromatography (SFC) with a Chiralpak AD-3 column (CO2_2/methanol gradient) resolves enantiomers .
  • Purity : HPLC or LC-MS with reverse-phase columns (C18) using acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers address low enantiomeric excess (ee) in the synthesis of this compound?

  • Enzyme Optimization : Screen alternative ketoreductases (e.g., KRED-P1-G02) for improved stereoselectivity.
  • Cofactor Recycling : Use glucose dehydrogenase (GDH) with glucose to regenerate NADP+ and reduce costs .
  • Reaction Monitoring : Employ in-situ FTIR or inline NMR to detect early deviations in ee and adjust conditions dynamically.

Q. What strategies mitigate degradation of the spirocyclic core during long-term storage?

  • Lyophilization : Freeze-dry the hydrochloride salt to minimize hydrolytic cleavage of the spirocyclic ring.
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Q. How does the spirocyclic structure influence the compound’s bioactivity in drug discovery?

  • Conformational Restriction : The spiro[3.4]octane core imposes rigidity, potentially enhancing target binding selectivity.
  • Solubility Impact : The tert-butyl carboxylate group improves solubility in organic solvents, aiding formulation for in vivo studies .
  • Case Study : Analogous spirocyclic piperidines show enhanced blood-brain barrier penetration in CNS drug candidates .

Q. How can contradictory solubility data in different solvent systems be resolved?

  • Method Standardization : Use the shake-flask method with USP buffers (pH 1.2–7.4) for consistent measurements.
  • Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water) to identify optimal solubility profiles.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility gaps .

Methodological Considerations

Q. What computational tools are suitable for modeling the spirocyclic core’s reactivity?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict reaction transition states.
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to assess stability.
  • Docking Studies : Use AutoDock Vina to evaluate interactions with biological targets (e.g., GPCRs) .

Q. How can researchers validate the hydrochloride salt’s stoichiometry?

  • Elemental Analysis : Compare experimental vs. theoretical Cl^- content (e.g., 17.8% for 1:1 HCl salt).
  • Ion Chromatography : Quantify chloride ions after dissolution in deionized water.
  • TGA-DSC : Thermal gravimetric analysis detects HCl loss at specific temperature thresholds .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields?

  • Critical Variables :
  • Enzyme batch variability (e.g., activity lot-to-lot differences).
  • Substrate purity (ketone precursor >98% by GC-MS recommended).
  • Protocol Harmonization : Adopt USP guidelines for reaction scale-up (e.g., fixed agitation rate at 600 rpm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.